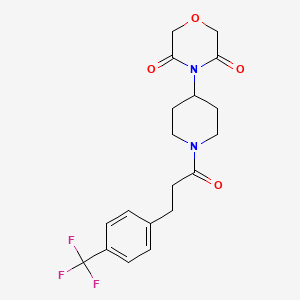![molecular formula C17H16FN5OS B2781561 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 898607-11-9](/img/structure/B2781561.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazole ring attached to a benzyl group and a sulfanyl group, which is further attached to an acetamide group with a 2-fluorophenyl substituent . The molecular formula is C12H15N5OS .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
The presence of the 1,2,4-triazole moiety in the compound’s structure is known to exhibit antimicrobial properties . This suggests that the compound could be used as a starting point for the development of new antimicrobial agents. Research could explore its efficacy against a range of bacterial and fungal strains, potentially leading to the discovery of new drugs to combat antibiotic-resistant pathogens.
Cancer Therapeutics
Compounds containing 1,2,4-triazole rings have been studied for their anticancer activities . The specific structure of this compound, with its benzyl and fluorophenyl groups, could interact with cancer cell lines in unique ways. Studies could focus on its cytotoxic effects and its potential role as a chemotherapeutic agent.
Enzyme Inhibition Studies
The triazole ring is structurally similar to the azole class of compounds, which are known to inhibit various enzymes, such as aromatase . This compound could be investigated for its ability to inhibit other enzymes that are relevant in diseases like cancer or metabolic disorders.
Neuroprotective Research
Given the biological activities of thiazole derivatives, which include neuroprotection , this compound could be researched for its potential neuroprotective effects. It could be particularly useful in models of neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.
Antiviral Drug Synthesis
The triazole group has been implicated in the synthesis of antiviral drugs . This compound could be used as a scaffold for the development of novel antiviral agents, especially in the wake of emerging viral diseases that pose a global health threat.
Agricultural Chemicals
The structural components of this compound, particularly the triazole ring, are often found in agricultural chemicals . It could be explored for use in the development of new pesticides or herbicides, with studies focusing on its safety and efficacy in various agricultural settings.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to possess a wide range of biological activities . They have been found in various marketed drugs and are known to interact with multiple receptors .
Mode of Action
1,2,4-triazoles are known to interact with various biological targets, leading to a range of effects . The presence of the 1,2,4-triazole ring and the benzyl group may contribute to its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
A compound with a similar structure, 4-amino-5-phenyl-4h-1,2,4-triazole-3-thione, is known to have a low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane . This could potentially impact its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antitubercular activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is generally known that factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of a compound .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-13-8-4-5-9-14(13)20-16(24)11-25-17-22-21-15(23(17)19)10-12-6-2-1-3-7-12/h1-9H,10-11,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCMYFIVZPMVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

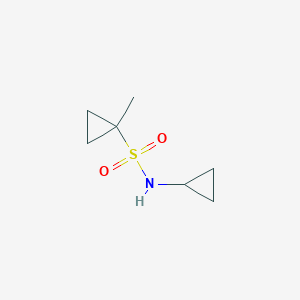
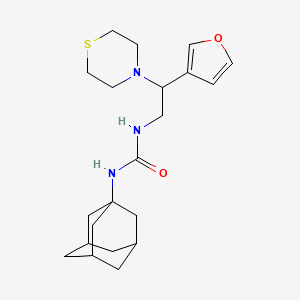
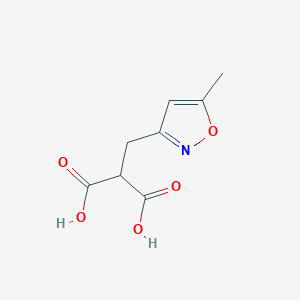

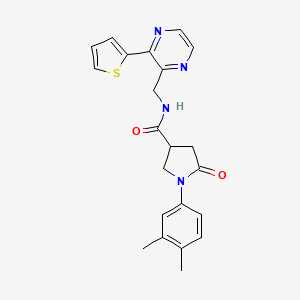
![2-(cyclopentylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2781488.png)
![5-bromo-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2781491.png)
![3-(2,5-dimethylbenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2781492.png)
![Benzyl 2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2781493.png)
![2-Chloro-N-[(6-thiophen-3-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2781494.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2781495.png)

![{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2781498.png)
